3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea - 1396793-48-8

3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea

Catalog Number: EVT-3143002
CAS Number: 1396793-48-8
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{4-[Bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

  • Compound Description: JJKK-048 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL) . It demonstrated significant analgesic effects in mice without causing cannabimimetic side effects at low doses. At higher doses, JJKK-048 induced analgesia, hypomotility, and hyperthermia but not catalepsy .
  • Relevance: While not sharing the urea or thiophene moieties, JJKK-048's relevance lies in its incorporation of the benzo[d][1,3]dioxol-5-yl group, a key structural feature also present in 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea . This suggests potential shared pharmacological properties or targets related to this specific chemical group.

(E)-1-(2-Aminophenyl)-3- (benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

  • Compound Description: This compound is an o-aminochalcone synthesized as a precursor for the total synthesis of the alkaloid Graveoline . It was obtained through a Claisen-Schmidt condensation reaction and its structure confirmed by X-ray diffraction .
  • Relevance: Similar to 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea, this compound incorporates the benzo[d][1,3]dioxol-5-yl group . This shared structural element suggests a potential area of study for understanding the contribution of this group to the overall biological activity of both compounds.
  • Compound Description: Compound 1 is investigated for its potential in treating cystic fibrosis and other CFTR-mediated diseases [, , , , ]. It exists in both free form and as pharmaceutically acceptable salts and has been characterized in its substantially crystalline form I [, ].
  • Relevance: Although structurally distinct from 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea in terms of its core structure, Compound 1 shares the benzo[d][1,3]dioxol-5-yl group, albeit with additional fluorine substitutions [, , , , ]. Investigating the impact of these variations could provide insights into the structure-activity relationship related to this shared moiety.

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative is characterized by its extended π-conjugated system due to the presence of the bithiophene moiety . Its crystal structure reveals a planar conformation with an s-cis configuration regarding the carbonyl group and the ethylenic bridge .
  • Relevance: The inclusion of a thiophene moiety, albeit as part of a bithiophene system, links this compound to 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea . Analyzing the influence of the extended conjugation and the different positions of the thiophene ring within the molecule could be valuable for understanding structure-activity relationships.

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one (BDP)

  • Compound Description: BDP is a novel organic crystal whose optical, thermal, and spectral properties have been extensively studied using experimental and theoretical methods . Its crystal structure belongs to the monoclinic system with a centrosymmetric space group P21/c .
  • Relevance: Both BDP and 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea share the (E)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one core structure . This structural similarity suggests they may share similar physicochemical properties and could potentially interact with similar biological targets.

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • Compound Description: This compound is a thiophene-2-carboxamide derivative exhibiting anticancer activity, specifically by inhibiting VEGFR1 and P-gp efflux pumps, leading to enhanced doxorubicin efficacy .
  • Relevance: The shared presence of both benzo[d][1,3]dioxol-5-yl and thiophene moieties in this compound and 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea makes it particularly relevant . Investigating their structural differences, such as the amide linker and fluorine substitution, could be valuable in discerning the contribution of specific groups to their respective activities.

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative exists in both monoclinic and orthorhombic polymorphs, with subtle differences in their crystal structures and intermolecular interactions [, ].
  • Relevance: Sharing the (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one core with 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea, this compound differs by the presence of two chlorine atoms on the phenyl ring [, ]. This difference allows for studying the impact of halogen substitutions on the compound's properties and activities.

5-(Benzo [D][1,3]dioxol-5-yl)-3-Tert-Butyl-4, 5-Dihydropyrazole Derivatives

  • Compound Description: These derivatives were designed based on ligand-based drug discovery and molecular hybridization techniques with the aim of developing potent anticonvulsant agents . The 4-nitrophenyl derivatives demonstrated the most promising activity .
  • Relevance: The incorporation of the benzo[d][1,3]dioxol-5-yl group links this series to 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea . Despite their different core structures, studying these compounds could offer valuable insights into how modifications around the shared benzo[d][1,3]dioxol-5-yl group affect biological activity.

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl) prop-2-en-1-one (BDMFP)

  • Compound Description: BDMFP is a previously synthesized molecule whose electronic, photophysical, and charge transfer properties have been studied computationally using DFT methods .
  • Relevance: BDMFP, similar to 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea, possesses the (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-phenylprop-2-en-1-one core . This structural similarity allows for comparing their electronic properties and potentially identifying shared characteristics related to their biological activity.

(E)-3-(2-amino-4,6dichloropyrimidin-5-yl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

  • Compound Description: Synthesized via the Claisen-Schmidt reaction, this chalcone derivative displayed notable analgesic activity in a rat model of acetic-acid-induced writhing, albeit less potent than the standard drug diclofenac sodium .
  • Relevance: This compound shares the (E)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one core structure with 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea, differing by the substitution of the phenyl ring with a 2-amino-4,6-dichloropyrimidine moiety . Investigating this structural variation can provide insights into the role of the core structure in analgesic activity and explore the potential of these compounds as non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

CAS Number

1396793-48-8

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4

InChI

InChI=1S/C17H18N2O3S/c20-17(18-12-3-6-15-16(10-12)22-11-21-15)19(13-4-5-13)8-7-14-2-1-9-23-14/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,18,20)

InChI Key

WEACBYFDQBYCOU-UHFFFAOYSA-N

SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.